3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide
Overview
Description
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as UV stabilizers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2-phenyl-2H-benzotriazole-5-amine in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and antiviral properties. Benzotriazole derivatives have shown promise in inhibiting the growth of various cancer cell lines and pathogens.
Material Sciences: It is used as a UV stabilizer in plastics, coatings, and other materials to prevent degradation caused by UV radiation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is employed in the development of corrosion inhibitors, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moiety allows it to form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including anticancer, antibacterial, and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Another UV stabilizer with similar applications in material sciences.
N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Studied for their cytotoxicity and antiviral activity.
Uniqueness
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide stands out due to its unique combination of a benzotriazole moiety with a carbamothioyl group, which enhances its potential for diverse applications in medicinal chemistry and material sciences. Its ability to form stable interactions with biological targets makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methyl-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-14-6-5-7-15(12-14)20(27)23-21(28)22-16-10-11-18-19(13-16)25-26(24-18)17-8-3-2-4-9-17/h2-13H,1H3,(H2,22,23,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNQMHHUBBGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.